(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid
Overview
Description
(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid, also known as L-THP, is a chiral amino acid derivative. It has been found to have potential applications in scientific research due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid is not fully understood. It has been suggested that (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid may act by inhibiting the activity of certain enzymes, such as caspases, which are involved in apoptosis. (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has also been found to inhibit the production of reactive oxygen species, which can cause oxidative stress and cell damage.
Biochemical and physiological effects:
(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and can inhibit the production of inflammatory cytokines. (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has also been found to have neuroprotective effects, and can protect against oxidative stress-induced neuronal damage. Additionally, (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has been found to have potential applications in drug delivery systems, due to its unique chemical structure.
Advantages and Limitations for Lab Experiments
One advantage of using (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid in lab experiments is its unique chemical structure, which allows for potential applications in drug delivery systems. Additionally, (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has been found to have several biochemical and physiological effects, which can be useful in studying certain diseases and conditions. However, one limitation of using (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid in lab experiments is its cost, as it can be expensive to synthesize.
Future Directions
There are several future directions for research involving (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid. One area of research could focus on further elucidating the mechanism of action of (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid, in order to better understand its potential therapeutic applications. Additionally, research could be conducted to explore the potential use of (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid in drug delivery systems, and to develop more efficient and cost-effective synthesis methods. Finally, research could be conducted to investigate the potential use of (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid in treating other diseases and conditions, such as neurodegenerative diseases.
Scientific Research Applications
(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has been found to have potential applications in scientific research. It has been shown to exhibit antitumor activity, and can induce apoptosis in cancer cells. It has also been found to have anti-inflammatory effects, and can inhibit the production of inflammatory cytokines. (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has also been shown to have neuroprotective effects, and can protect against oxidative stress-induced neuronal damage. Additionally, (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has been found to have potential applications in drug delivery systems, due to its unique chemical structure.
properties
IUPAC Name |
(2S,3S)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c20-16(17(21)22)15(11-13-7-3-1-4-8-13)19-18(23)24-12-14-9-5-2-6-10-14/h1-10,15-16,20H,11-12H2,(H,19,23)(H,21,22)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJYTERRLRAUSF-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376737 | |
Record name | (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid | |
CAS RN |
62023-59-0 | |
Record name | (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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